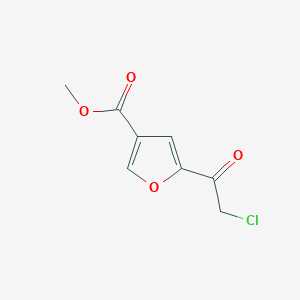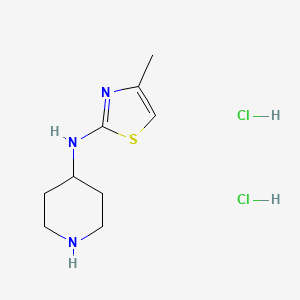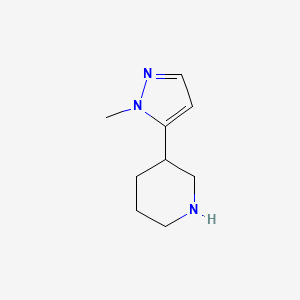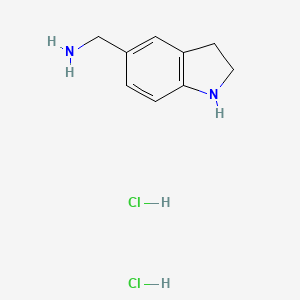
1-(3-Bromobenzyl)-1H-1,2,4-triazole
概要
説明
1-(3-Bromobenzyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
- Synthesis and Biological Activity : Benzimidazole derivatives containing 1,2,4-triazole rings have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, which include variants like 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, have shown significant biological activities (Menteşe, Ülker, & Kahveci, 2015).
Antimicrobial and Antileishmanial Activity
- Antimicrobial and Antileishmanial Activity : The compound 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has been found to exhibit antimicrobial activities against several bacterial species and significant antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Antitumor Activity
- Antitumor Activity : An azomethine derivative of triazole has been synthesized and its complexes with copper(I) and zinc(II) salts have been characterized for potential antitumor activity (Ghammamy & Sedaghat, 2013).
Synthesis and Anticancer Evaluation
- Synthesis and Anticancer Evaluation : New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their anticancer activity against a range of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Supramolecular Interactions
- Supramolecular Interactions : Research on 1,2,3-triazoles, including 1H-1,2,3-triazoles and their derivatives, has highlighted their diverse supramolecular interactions, leading to applications in supramolecular and coordination chemistry. These interactions include complexation of anions, coordination via anionic and cationic nitrogen donors, and non-innocent ligand behavior (Schulze & Schubert, 2014).
Synthesis and Antiproliferative Activities
- Synthesis and Antiproliferative Activities : A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives have been synthesized and their antiproliferative activities against obesity-related colorectal cells have been evaluated. These compounds also showed inhibition of pancreatic lipase, indicating potential dual antidiabesity–antineoplastic capacities (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
生化学分析
Biochemical Properties
1-(3-Bromobenzyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . The interaction between this compound and PDE4 results in the inhibition of the enzyme’s activity, leading to altered cAMP levels within the cell. Additionally, this compound has been shown to bind to tubulin, a protein that is crucial for microtubule formation and stability . The binding of this compound to tubulin disrupts microtubule dynamics, which can affect various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type. In cancer cells, this compound has been shown to inhibit cell proliferation by disrupting microtubule dynamics and inducing apoptosis . The disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and subsequent cell death. Additionally, this compound has been observed to modulate cell signaling pathways, including the cAMP signaling pathway, by inhibiting PDE4 . This modulation can result in changes in gene expression and cellular metabolism, further influencing cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound binds to the active site of PDE4, inhibiting its enzymatic activity and resulting in increased intracellular cAMP levels . This elevation in cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular responses. Additionally, the binding of this compound to tubulin disrupts microtubule dynamics, affecting cell division and inducing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s ability to disrupt microtubule dynamics and modulate cAMP signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to inhibit PDE4 activity and modulate cAMP signaling without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular processes and induce apoptosis at high concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit PDE4 also influences metabolic pathways regulated by cAMP signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins such as tubulin . This binding affects the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and other intracellular proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular localization is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its biochemical effects.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRIZFISHUHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)


![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
